molecular formula C7H11NO3 B14603237 2-Oxazolidinone, 3-(1-oxobutyl)- CAS No. 60420-28-2

2-Oxazolidinone, 3-(1-oxobutyl)-

Cat. No.: B14603237
CAS No.: 60420-28-2
M. Wt: 157.17 g/mol
InChI Key: OCGBHRRSRUWGIM-UHFFFAOYSA-N
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Description

2-Oxazolidinone, 3-(1-oxobutyl)- is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its significant antibacterial properties. Oxazolidinones have gained attention due to their effectiveness against multidrug-resistant Gram-positive bacteria .

Chemical Reactions Analysis

Types of Reactions: 2-Oxazolidinone, 3-(1-oxobutyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include hypervalent iodine compounds, trimethylsilyl azide, and palladium catalysts . The conditions for these reactions typically involve specific solvents and temperatures to ensure high yields and purity of the products.

Major Products Formed: The major products formed from these reactions include 4,5-disubstituted oxazolidin-2-ones and 3-aryl-2-oxazolidinones . These products are valuable intermediates in the synthesis of various pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-Oxazolidinone, 3-(1-oxobutyl)- involves the inhibition of bacterial protein synthesis. This compound binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is essential for bacterial reproduction . This unique mechanism makes oxazolidinones effective against bacteria that have developed resistance to other antibiotics.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-Oxazolidinone, 3-(1-oxobutyl)- include linezolid, tedizolid, and cycloserine . These compounds share the oxazolidinone core structure and exhibit similar antibacterial properties.

Uniqueness: What sets 2-Oxazolidinone, 3-(1-oxobutyl)- apart from other similar compounds is its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. This uniqueness makes it a valuable compound for further research and development in the field of antibacterial agents.

Properties

CAS No.

60420-28-2

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

3-butanoyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H11NO3/c1-2-3-6(9)8-4-5-11-7(8)10/h2-5H2,1H3

InChI Key

OCGBHRRSRUWGIM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCOC1=O

Origin of Product

United States

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